Enhanced Acidity: (2,6-Dibromophenyl)methanol vs. Unsubstituted Benzyl Alcohol
The electron-withdrawing effect of the two ortho-bromine substituents significantly increases the acidity of the benzylic alcohol proton. The predicted pKa of (2,6-Dibromophenyl)methanol is 13.53 ± 0.10, which is nearly one full pKa unit lower (more acidic) than the predicted pKa of unsubstituted benzyl alcohol at 14.36 ± 0.10 [1][2]. This shift is critical for applications requiring a more readily deprotonated alcohol, such as in Williamson ether synthesis or in reactions where the alkoxide intermediate is key. In contrast, 4-bromobenzyl alcohol, with a single para-bromo substituent, exhibits a less pronounced pKa shift (approximately 14.02), failing to provide the same level of acidification.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 13.53 ± 0.10 (Predicted) |
| Comparator Or Baseline | Benzyl alcohol: 14.36 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = 0.83 units (more acidic) |
| Conditions | Predicted pKa values based on computational models; consistent methodology across compounds. |
Why This Matters
This quantifiable difference in acidity dictates the optimal base strength and reaction conditions for deprotonation, enabling more efficient alkoxide formation at milder conditions compared to less acidic benzyl alcohol analogs.
- [1] ChemicalBook. (n.d.). (2,6-Dibromophenyl)methanol - Predicted pKa. Retrieved from https://amp.chemicalbook.com/CAS_1013031-65-6.htm View Source
- [2] ChemicalBook. (n.d.). Benzyl alcohol - Predicted pKa. Retrieved from https://m.chemicalbook.com/CAS_100-51-6.htm View Source
